![molecular formula C11H12FNO5S B8758375 methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester](/img/structure/B8758375.png)
methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester: is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Methanesulfonate Ester Formation: The final step involves the esterification of the oxazolidinone intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the oxazolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Alcohol derivatives of the oxazolidinone ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it may exhibit antibacterial and antifungal properties.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of target enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group and an oxazolidinone ring.
Dichlorodiphenyltrichloroethane (DDT):
3-(3,5-Difluorophenyl)propionic acid: This compound also contains a fluorophenyl group and is used in various chemical applications.
Uniqueness: The uniqueness of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester lies in its combination of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H12FNO5S |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H12FNO5S/c1-19(15,16)17-7-10-6-13(11(14)18-10)9-4-2-3-8(12)5-9/h2-5,10H,6-7H2,1H3 |
Clé InChI |
MSMCRHMUBYTUJP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
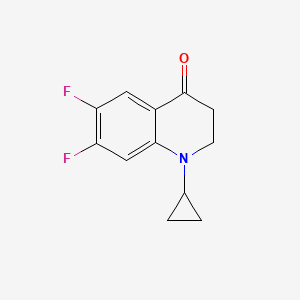
![3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine](/img/structure/B8758297.png)
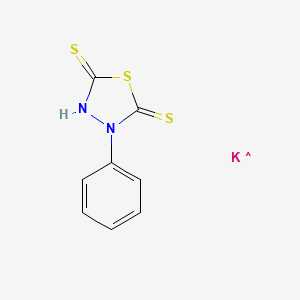
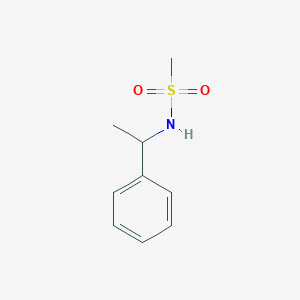
![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]thiomorpholine](/img/structure/B8758333.png)
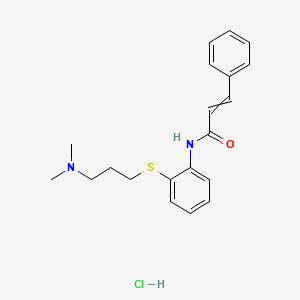
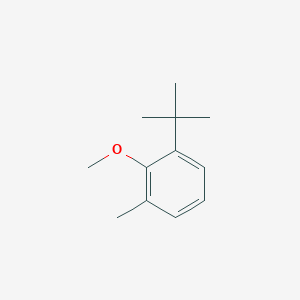
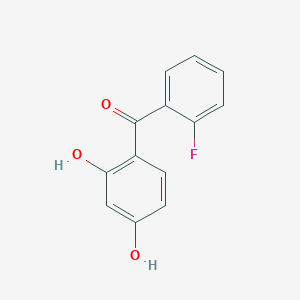

![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)
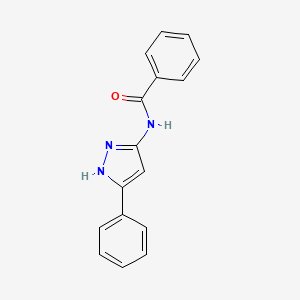
![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
